N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide
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Overview
Description
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with 4-propoxybenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), ammonia (NH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Hydroxylated, alkoxylated, or aminated derivatives
Scientific Research Applications
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide
- N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide
- N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide
Uniqueness
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide stands out due to its specific propoxy group, which imparts unique chemical and physical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-3-10-23-15-8-5-13(6-9-15)17(22)21-18(24)20-14-7-4-12(2)16(19)11-14/h4-9,11H,3,10H2,1-2H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZWAZQWJNOWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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